5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene
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Overview
Description
5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclic core and the subsequent introduction of the phenoxybenzoyl group. Common synthetic methods may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar functional group used in various chemical reactions.
Uniqueness
5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[640
Properties
Molecular Formula |
C22H17N3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C22H17N3O2/c26-21(17-10-4-7-13-20(17)27-16-8-2-1-3-9-16)25-15-14-24-19-12-6-5-11-18(19)23-22(24)25/h1-13H,14-15H2 |
InChI Key |
YMNLGDUGKLGTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
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